molecular formula C23H22N2O4 B2529853 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide CAS No. 2034455-62-2

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide

Cat. No.: B2529853
CAS No.: 2034455-62-2
M. Wt: 390.439
InChI Key: GCMIQPWATGNZJG-UHFFFAOYSA-N
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Description

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-9H-xanthene-9-carboxamide is a useful research compound. Its molecular formula is C23H22N2O4 and its molecular weight is 390.439. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Hydrogen Bonding

The study of the crystal structures of three anticonvulsant enaminones, including related compounds, reveals insights into their hydrogen bonding patterns and molecular conformations. These findings are crucial for understanding the interaction mechanisms of such compounds in biological systems and can guide the design of new therapeutic agents with improved efficacy and specificity. The intermolecular N–H⋯O=C hydrogen bonds form infinite chains of molecules, highlighting the significance of hydrogen bonding in the molecular stability and interaction of these compounds (Kubicki, Bassyouni, & Codding, 2000).

Regioselective Carboxylation

The regioselective carboxylation of 9-xanthenones with manganese(III) acetate demonstrates a method for introducing carboxyl groups into specific positions of the xanthene framework. This process is essential for synthesizing derivatives with potential medicinal properties, as the position and number of functional groups can significantly influence the biological activity of the compounds. The study sheds light on the regioselectivity and mechanism of the carboxylation reaction, which is crucial for the synthesis of novel compounds (Nishino & Kurosawa, 1983).

Novel Syntheses of Heterocyclic Compounds

Research into new approaches for the synthesis of thiazoles and their fused derivatives with antimicrobial activities highlights the versatility of heterocyclic chemistry in developing compounds with potential applications in combating microbial resistance. The synthesized compounds exhibit in vitro antimicrobial activity against various bacterial and fungal isolates, indicating their potential as leads for developing new antimicrobial agents. This research underscores the importance of heterocyclic compounds in medicinal chemistry and their role in addressing global health challenges (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Electrocatalysis and Organometallic Chemistry

The palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to produce heterocyclic derivatives illustrates the application of organometallic chemistry in synthesizing complex molecules. This method enables the efficient construction of various heterocycles, which are core structures in many pharmacologically active molecules. The reaction conditions, including the use of catalytic amounts of palladium in conjunction with a co-catalyst, highlight the importance of transition metal catalysis in modern synthetic chemistry (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-9H-xanthene-9-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-15-13-16(28-2)14-21(26)25(15)12-11-24-23(27)22-17-7-3-5-9-19(17)29-20-10-6-4-8-18(20)22/h3-10,13-14,22H,11-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMIQPWATGNZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.